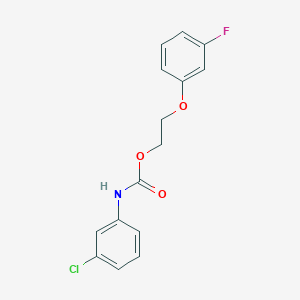![molecular formula C18H14N2O5S2 B5222721 5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)
5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has garnered significant attention in scientific research. It is commonly referred to as 'NITD-008' and is a member of the thiazolidinone family of compounds.
作用機序
The mechanism of action of NITD-008 is complex and not yet fully understood. It is believed to work by inhibiting the replication of viruses, thereby preventing their spread. NITD-008 has been shown to target a specific enzyme known as RNA-dependent RNA polymerase, which is essential for the replication of many viruses. By inhibiting this enzyme, NITD-008 effectively stops the virus from replicating and spreading.
Biochemical and Physiological Effects:
NITD-008 has been shown to have a range of biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, it has been found to exhibit antioxidant activity and to protect against oxidative stress. It has also been shown to have a protective effect on the liver, reducing liver damage caused by viral infections.
実験室実験の利点と制限
One of the main advantages of NITD-008 for lab experiments is its potent antiviral activity. This makes it an ideal candidate for testing against a range of viruses. Additionally, NITD-008 has been found to be relatively stable and easy to handle, making it a practical choice for lab experiments. However, there are also limitations to using NITD-008 in lab experiments. Its complex synthesis method and high cost may make it difficult for some researchers to obtain and work with.
将来の方向性
There are many potential future directions for research on NITD-008. One area of interest is the development of new antiviral drugs based on the structure of NITD-008. Another potential direction is the investigation of NITD-008 for its potential use in the treatment of inflammatory diseases, such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of NITD-008 and to explore its potential for use in other areas of medicine.
In conclusion, NITD-008 is a synthetic compound that has shown great promise in scientific research. Its potent antiviral and anti-inflammatory properties, as well as its protective effects on the liver, make it an attractive candidate for further investigation. While there are limitations to using NITD-008 in lab experiments, its potential applications in medicine make it a compound worth studying in more detail.
合成法
The synthesis of NITD-008 involves a multi-step process that begins with the reaction of 2-(4-nitrophenoxy)ethanol with 4-formylbenzoic acid to form an intermediate compound. This intermediate compound is then reacted with thiosemicarbazide to produce the final product, NITD-008. The synthesis of NITD-008 is a complex process that requires careful attention to detail and a high degree of technical expertise.
科学的研究の応用
NITD-008 has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. It has been found to exhibit potent antiviral activity against a range of viruses, including dengue virus, hepatitis C virus, and SARS-CoV-2. Additionally, NITD-008 has been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
(5E)-5-[[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c21-17-16(27-18(26)19-17)11-12-1-5-14(6-2-12)24-9-10-25-15-7-3-13(4-8-15)20(22)23/h1-8,11H,9-10H2,(H,19,21,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIXPWDVGDESOH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5222667.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5222674.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)

![1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone]](/img/structure/B5222695.png)

![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)